molecular formula C15H12F3N5O B3451154 7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B3451154
M. Wt: 335.28 g/mol
InChI Key: RCEZNYOAGXPWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is widely used in the design of various therapeutic agents . It’s a part of many compounds with diverse biological activities, including anticancer , antiviral , and anti-influenza activities .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been studied extensively . The structure-activity relationship (SAR) of these compounds is often investigated to design more potent derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on their specific structures .

Mechanism of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit their biological activities through various mechanisms. For instance, some anticancer agents with this scaffold work by suppressing the ERK signaling pathway .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines would depend on their specific structures and uses. Some methods for synthesizing these compounds are designed to avoid the use of hazardous materials and reduce the generation of hazardous waste .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold continues to be a focus of research due to its potential in the development of new therapeutic agents . Future research will likely continue to explore the SAR of these compounds and develop more efficient synthesis methods .

Properties

IUPAC Name

7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O/c1-7-3-4-9(16)10(5-7)20-14(24)13-21-15-19-8(2)6-11(12(17)18)23(15)22-13/h3-6,12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZNYOAGXPWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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